Home > Products > Screening Compounds P71578 > 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine
5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine - 1397179-83-7

5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine

Catalog Number: EVT-2915282
CAS Number: 1397179-83-7
Molecular Formula: C13H16N4O
Molecular Weight: 244.298
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine is a chemical compound notable for its potential therapeutic applications, particularly in medicinal chemistry. This compound belongs to the class of aminopyrazoles, which have garnered attention due to their diverse biological activities, including anti-cancer and anti-inflammatory properties. The structure of this compound features a pyrazole ring substituted with a morpholinyl group and a phenyl group, indicating its potential for interaction with various biological targets.

Source and Classification

The compound is classified as an aminopyrazole derivative, which is a subcategory of pyrazole compounds. These derivatives are often explored for their pharmacological properties. The morpholine ring contributes to the compound's ability to interact with biological systems, enhancing its solubility and bioavailability. Research has indicated that aminopyrazoles can act as inhibitors in various enzymatic pathways, making them valuable in drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available or synthesized aminopyrazole derivatives.
  2. Reactions: Common methods include the Buchwald–Hartwig coupling reaction, Suzuki coupling, or nucleophilic substitution reactions involving morpholine and halogenated pyrazole intermediates. For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate can serve as a precursor .
  3. Yield: The reactions are optimized for high yields, often exceeding 90% for key steps.

These methods allow for the construction of the desired compound while maintaining structural integrity and functional groups essential for biological activity.

Molecular Structure Analysis

Structure and Data

The molecular formula of 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine is C13H16N4O, with a molecular weight of approximately 244.30 g/mol. The structure consists of:

  • A pyrazole ring (a five-membered ring containing two nitrogen atoms).
  • A morpholine group, which is a six-membered ring containing one nitrogen atom.
  • A phenyl group attached to the pyrazole ring.

The presence of these groups suggests potential interactions with biological macromolecules, influencing the compound's pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine can undergo various chemical reactions typical for aminopyrazoles:

  1. Substitution Reactions: The amino group can participate in electrophilic substitution reactions, allowing modification of the phenyl or pyrazole rings.
  2. Coupling Reactions: It can be used as a building block in further synthetic applications through coupling reactions with other aromatic systems.
  3. Deactivation Pathways: Understanding the stability of the compound under different conditions is crucial for predicting its behavior in biological systems.

These reactions are vital for exploring modifications that could enhance therapeutic efficacy or reduce toxicity.

Mechanism of Action

Process and Data

The mechanism of action for 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine primarily involves its interaction with specific biological targets:

  1. Enzyme Inhibition: The compound may inhibit certain kinases or other enzymes involved in cancer cell proliferation or inflammation pathways.
  2. Binding Affinity: Molecular docking studies suggest that the morpholine moiety enhances binding affinity to target proteins, potentially stabilizing interactions through hydrogen bonding and hydrophobic contacts .
  3. Cell Cycle Arrest: Some studies indicate that related compounds can induce cell cycle arrest in cancer cells by interfering with tubulin polymerization.

Understanding these mechanisms aids in optimizing the compound for therapeutic use.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine exhibits several notable physical and chemical properties:

These properties are critical for assessing the suitability of the compound in pharmaceutical applications.

Applications

Scientific Uses

The applications of 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine span various fields:

  1. Medicinal Chemistry: It serves as a lead compound in developing new anti-cancer agents or anti-inflammatory drugs due to its biological activity.
  2. Biochemical Research: Used as a tool to study specific enzyme pathways or cellular mechanisms.
  3. Drug Development: Its structure can be modified to enhance efficacy and reduce side effects, making it a candidate for further pharmacological studies.
Introduction to Pyrazole Derivatives in Medicinal Chemistry

Nomenclature and Structural Classification of 5-Amino-pyrazole Scaffolds

Systematic nomenclature of 5-aminopyrazole derivatives follows IUPAC conventions where the parent pyrazole ring dictates numbering priority. The compound "5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine" denotes:

  • A pyrazole ring with hydrogen at N1 (1H-pyrazole)
  • An amino group (-NH₂) at position 3
  • A 4-(morpholin-4-yl)phenyl substituent at position 5

Table 1: Structural Components of 5-[4-(Morpholin-4-yl)phenyl]-1H-pyrazol-3-amine

ComponentStructural FeatureRole in Molecular Architecture
Core Structure1H-pyrazol-3-amineHydrogen-bond donor/acceptor capabilities
C5 Substituent4-(Morpholin-4-yl)phenylHydrophobicity and π-stacking capacity
MorpholineTetrahydro-1,4-oxazineWater solubility and basic nitrogen for salt formation
BridgePhenyl groupPlanar conjugation and steric orientation

Variations in this scaffold arise through:

  • N1 Substitution: While the unsubstituted N1-H form predominates, alkyl or aryl groups at N1 alter electronic distribution and metabolic stability [8].
  • C4 Modifications: Introduction of electron-withdrawing groups (e.g., cyano, carbonyl) enhances electrophilic character at C5, influencing reactivity patterns [1].
  • Morpholine Positioning: Alternative linkage geometries (e.g., direct attachment without phenyl spacer) significantly impact three-dimensional orientation and target engagement [6].

The molecular formula C₁₃H₁₆N₄O (MW = 244.30 g/mol) reflects the compound's heteroatom-rich composition, contributing to calculated physicochemical properties including moderate water solubility (32 g/L at 25°C) and a density of 1.328 g/cm³ [1]. These attributes position it favorably within drug-like chemical space, particularly for central nervous system penetration where morpholine's oxygen atoms provide critical polarity.

Historical Evolution of Morpholine-Containing Heterocycles in Drug Design

Morpholine integration into bioactive molecules has evolved through three distinct phases:

Table 2: Historical Milestones in Morpholine-Containing Drug Development

EraKey DevelopmentsRepresentative AgentsTherapeutic Impact
1960s-1980sSolubility-enhancing moietyAntibiotics (e.g., linezolid precursors)Improved bioavailability of hydrophilic drugs
1990s-2000sKinase hinge-binding elementImatinib analogsSelective ATP-competitive inhibition
2010s-PresentTargeted protein-protein interaction inhibitorsAPC-Asef inhibitors (e.g., compound 7g)Disruption of oncogenic signaling complexes [5] [7]

The morpholine ring's initial utilization focused primarily on its solubilizing properties, exploiting the oxygen's H-bond accepting capability and nitrogen's protonation potential. This phase established critical structure-pharmacokinetic relationships demonstrating morpholine's ability to lower logP values without compromising membrane permeability [6]. The paradigm shifted with the discovery of kinase inhibition mechanisms, where morpholine's cyclic amine structure was found to mimic key water molecules in ATP-binding pockets. Seminal work on crizotinib (approved 2011) revealed how N-linked morpholino groups could occupy hydrophobic regions adjacent to the hinge binding zone in c-Met and ALK kinases [3] [8].

Contemporary drug design leverages morpholine as a versatile bioisostere for piperazine, tetrahydropyran, and other saturated heterocycles. In pyrazole hybrids specifically, the 4-(morpholin-4-yl)phenyl group serves dual purposes:

  • The phenyl ring enables π-stacking interactions with tyrosine residues in kinase catalytic domains
  • The morpholine oxygen forms critical H-bonds with backbone amides (e.g., EGFR hinge region residues)This synergistic pharmacophore arrangement underpins the targeted development of compounds like 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine for protein-protein interaction inhibition [5] [7].

Rationale for Targeting Kinase Pathways with Pyrazole-Morpholine Hybrids

The strategic design of pyrazole-morpholine hybrids addresses three critical challenges in kinase-targeted oncology:

  • ATP-Binding Site Plasticity: Kinase mutations (particularly gatekeeper residues) often confer resistance to conventional Type I inhibitors. Pyrazole-morpholine hybrids demonstrate Type 1.5 binding characteristics, engaging both the hinge region (via pyrazole NH) and allosteric pockets (through morpholine's conformational flexibility) [8]. Computational studies reveal binding free energies of -9.2 to -11.7 kcal/mol for these hybrids across multiple kinase isoforms, indicating superior affinity profiles [5].

  • Protein-Protein Interaction Disruption: Beyond catalytic activity inhibition, pyrazole-morpholine architectures disrupt critical oncogenic complexes. Molecular docking simulations of 7g (a derivative containing the 5-(4-morpholinylphenyl)-1H-pyrazol-3-amine core) demonstrate stable inhibition of APC-Asef interaction (CDOCKER energy = -48.7 kcal/mol), preventing guanine nucleotide exchange and subsequent Rho-GTPase activation in colorectal cancer models [5] [7].

  • Selectivity Optimization: The morpholine's steric bulk and polar surface area reduce off-target binding. Kinome-wide profiling shows that pyrazole-morpholine hybrids exhibit 12- to 35-fold selectivity for AGC kinase family members (e.g., Akt, PKC) compared to structurally related piperazine-containing analogs [3] [8].

Table 3: Comparative Kinase Inhibition Profiles of Pyrazole-Based Agents

CompoundCore StructurePrimary TargetsPotency (IC₅₀)Clinical Status
Crizotinib3-Pyridyl pyrazoleALK, ROS1, c-Met20-60 nMFDA-approved (2011)
EncorafenibBenzimidazole-pyrazoleBRAF V600E4 nMFDA-approved (2018)
7g5-[4-(Morpholin-4-yl)phenyl]-1H-pyrazol-3-amine derivativeAPC-Asef complex0.10 µM (HCT116 cells)Preclinical [5] [7]
ErdafitinibPyrazolo[3,4-b]pyridineFGFR1-41.2 nMFDA-approved (2019)

The structural evolution toward 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine derivatives represents a deliberate effort to circumvent ATP-pocket mutations while maintaining favorable drug metabolism properties. Morpholine's metabolic stability against cytochrome P450 oxidation—contrasted with rapid metabolism of analogous piperidine derivatives—provides extended plasma half-life in preclinical models [8]. These advantages position pyrazole-morpholine hybrids as versatile scaffolds for next-generation kinase modulators targeting historically intractable oncogenic drivers.

Properties

CAS Number

1397179-83-7

Product Name

5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine

IUPAC Name

5-(4-morpholin-4-ylphenyl)-1H-pyrazol-3-amine

Molecular Formula

C13H16N4O

Molecular Weight

244.298

InChI

InChI=1S/C13H16N4O/c14-13-9-12(15-16-13)10-1-3-11(4-2-10)17-5-7-18-8-6-17/h1-4,9H,5-8H2,(H3,14,15,16)

InChI Key

WAEMCFFWADLNPB-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)C3=CC(=NN3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.